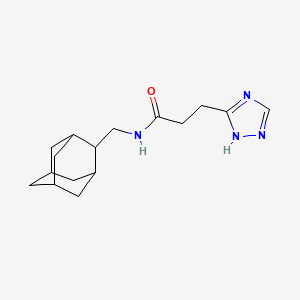![molecular formula C13H22N4O2S B7634560 (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634560.png)
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, also known as ETDP, is a compound that has been extensively studied for its potential use in scientific research. This compound is a thiazole derivative that has shown promising results in various applications, including the treatment of cancer, inflammation, and bacterial infections.
Applications De Recherche Scientifique
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been extensively studied for its potential use in scientific research. One of the main applications of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is in the treatment of cancer. Studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections.
Mécanisme D'action
The mechanism of action of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is not fully understood. However, studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. Studies have shown that (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide can inhibit the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to reduce inflammation and bacterial growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in lab experiments is its potent anti-cancer, anti-inflammatory, and antibacterial properties. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been shown to be effective against various cancer cell lines, making it a potential candidate for the treatment of cancer. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have anti-inflammatory and antibacterial properties, making it a potential candidate for the treatment of inflammatory diseases and bacterial infections. However, one of the limitations of using (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide.
Orientations Futures
There are several future directions for the study of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide. One of the main directions is the development of novel (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide derivatives with improved potency and selectivity. Another direction is the investigation of the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide and its derivatives. Furthermore, the potential use of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in combination with other anti-cancer, anti-inflammatory, and antibacterial agents should be explored. Finally, the efficacy of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in animal models should be further investigated to determine its potential use in clinical trials.
Conclusion:
In conclusion, (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is a thiazole derivative that has shown promising results in various scientific research applications, including the treatment of cancer, inflammation, and bacterial infections. The synthesis method for (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has been optimized to produce high yields of pure (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, making it suitable for large-scale synthesis. The mechanism of action of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide is not fully understood, but studies have shown that it inhibits the activity of various enzymes and proteins involved in cancer cell proliferation, inflammation, and bacterial growth. (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has also been shown to have various biochemical and physiological effects. While (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide has several advantages for lab experiments, its potential toxicity should be further investigated. Finally, there are several future directions for the study of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, including the development of novel (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide derivatives, investigation of the toxicological profile of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, and the potential use of (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide in combination with other agents.
Méthodes De Synthèse
The synthesis method for (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide involves the reaction of 5-ethyl-2-mercaptobenzothiazole with N,N-dimethylpropionamide in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to produce high yields of pure (2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide, making it suitable for large-scale synthesis.
Propriétés
IUPAC Name |
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2S/c1-5-10-8-15-11(20-10)6-7-14-13(19)16-9(2)12(18)17(3)4/h8-9H,5-7H2,1-4H3,(H2,14,16,19)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWPBFLKLTXKLZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CCNC(=O)NC(C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN=C(S1)CCNC(=O)N[C@@H](C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[2-(5-ethyl-1,3-thiazol-2-yl)ethylcarbamoylamino]-N,N-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![2-fluoro-4-methoxy-N-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B7634503.png)
![N-[[1-(2-methoxyphenyl)cyclopentyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B7634507.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![2-fluoro-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-3-methylbenzenesulfonamide](/img/structure/B7634517.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)
![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)

![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
